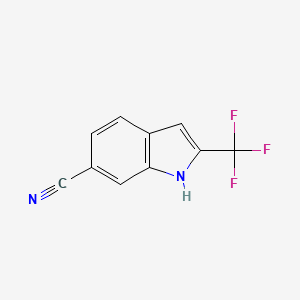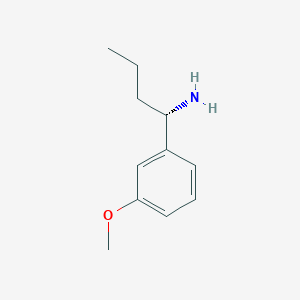
(S)-1-(3-Methoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and a suitable amine precursor.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques may be utilized to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Methoxyphenyl)butan-1-amine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-Methoxyphenyl)butan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(3-Methoxyphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(3-Methoxyphenyl)ethan-1-amine: Another related compound with an even shorter carbon chain.
Uniqueness
(S)-1-(3-Methoxyphenyl)butan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological interactions.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(1S)-1-(3-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1 |
Clave InChI |
RYUMQUUDOXZEBD-NSHDSACASA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=CC=C1)OC)N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





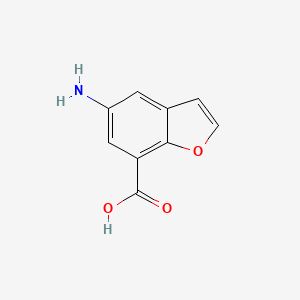
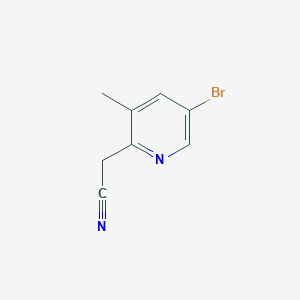
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
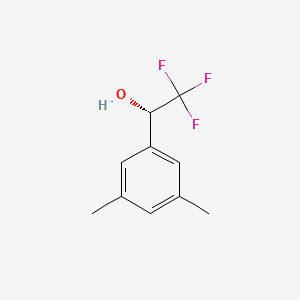

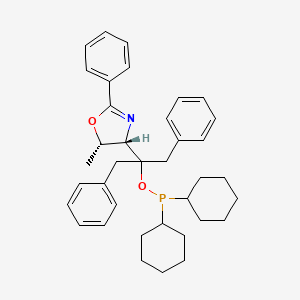

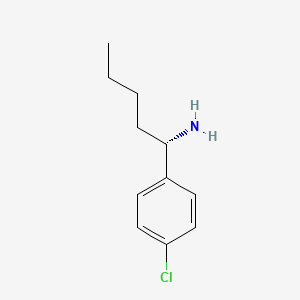
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)

